1-Nitro-2-(nitromethyl)benzene
Description
Historical Context and Seminal Studies of Ortho-Substituted Nitroaromatic Compounds
The study of nitroaromatic compounds dates back to the 19th century, with the first synthesis of nitrobenzene (B124822) marking a significant milestone. numberanalytics.com The primary method for their synthesis has historically been electrophilic aromatic substitution, specifically nitration, which involves treating an aromatic compound like benzene (B151609) with a mixture of concentrated nitric and sulfuric acids. nih.govlibretexts.org Early research quickly established that the introduction of a nitro group to the benzene ring deactivates it towards further electrophilic attack due to the group's strong electron-withdrawing nature. nih.govlibretexts.org This deactivation directs subsequent substituents primarily to the meta position. numberanalytics.comlibretexts.org
Achieving ortho-substitution patterns, as seen in 1-Nitro-2-(nitromethyl)benzene, required a deeper understanding of substituent effects and reaction control. Studies on the nitration of substituted benzenes, such as toluene (B28343) (methylbenzene), were seminal in this regard. It was observed that the methyl group, being an electron-donating group, activates the ring and directs incoming nitro groups to the ortho and para positions. libretexts.org The nitration of toluene, which proceeds about 25 times faster than that of benzene, yields a mixture of 2-nitromethylbenzene (ortho-nitrotoluene) and 4-nitromethylbenzene (para-nitrotoluene), with only a small amount of the meta isomer. libretexts.org
The unique characteristics of ortho-substituted compounds have been a focal point of numerous studies. The proximity of the two substituent groups can lead to steric and electronic interactions that significantly influence the molecule's properties and reactivity. For instance, theoretical studies using density functional theory have investigated how the position of substituents (ortho, meta, or para) on nitrobenzene derivatives affects their decomposition mechanisms. acs.orgnih.gov These studies revealed that ortho and para substitutions cause significant deviations in reaction energy profiles due to resonance effects, a phenomenon not observed with meta substitution. acs.orgnih.gov Furthermore, the role of ortho-substituted aromatic compounds has been assessed in diverse areas, from their impact on the folding rates of proteins to their mechanisms in nucleophilic aromatic substitution reactions. science.gov
Research Rationale and Significance of Investigating Nitromethyl-Substituted Benzene Derivatives
The scientific impetus for investigating nitromethyl-substituted benzene derivatives, including this compound, stems from their value as versatile synthetic intermediates. researchgate.net The nitromethyl (—CH₂NO₂) group is a valuable functional group in organic synthesis because it can be readily transformed into a variety of other functionalities. For instance, the nitro group can be reduced to form an amino group (—NH₂), providing a pathway to synthesize ortho-substituted anilines which are important building blocks for pharmaceuticals and other biologically active molecules. numberanalytics.com
The presence of the alpha-carbon atom adjacent to the nitro group provides another site for chemical modification. α-Aryl substituted aliphatic nitro compounds are recognized as important precursors for the synthesis of pharmaceutical molecules and functional materials. researchgate.net The acidity of the protons on the carbon adjacent to the nitro group allows for a range of condensation and carbon-carbon bond-forming reactions, further expanding the synthetic utility of these compounds.
Moreover, the combination of a nitro group on the aromatic ring and a nitromethyl group creates a molecule with a high degree of functionality and specific electronic properties. The electron-withdrawing nature of both groups significantly influences the reactivity of the benzene ring. nih.gov This makes compounds like this compound interesting substrates for studying reaction mechanisms, particularly in nucleophilic aromatic substitution and cycloaddition reactions. The dense functionalization also makes them precursors for energetic materials and other specialized chemicals.
Fundamental Structural Characteristics and Nomenclature Conventions of Related Compounds
This compound, with the chemical formula C₇H₆N₂O₄, belongs to the class of disubstituted benzenes. nih.gov Its structure consists of a central benzene ring to which a nitro (—NO₂) group and a nitromethyl (—CH₂NO₂) group are attached at adjacent carbon atoms.
The nomenclature of benzene derivatives follows systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC), although common names are also widely used for simpler structures. algoreducation.comuobabylon.edu.iq
Parent Name : For monosubstituted benzenes, the name is formed by adding the substituent's name as a prefix to "benzene" (e.g., nitrobenzene). libretexts.orgbyjus.com
Disubstituted Benzenes : When two substituents are present, their positions are indicated using numbers or prefixes. pressbooks.publibretexts.org The prefixes ortho- (o-), meta- (m-), and para- (p-) denote a 1,2-, 1,3-, and 1,4- relationship between the substituents, respectively. libretexts.orglibretexts.org
Polysubstituted Benzenes : For rings with three or more substituents, numbers are used to indicate their positions, assigning the lowest possible numbers to the substituents. uobabylon.edu.iqbyjus.com
In the case of this compound, the name indicates that a nitro group is on the first carbon of the benzene ring and a nitromethyl group is on the second carbon. This corresponds to an ortho- substitution pattern, and the compound could also be named o-nitrophenylnitromethane. nih.gov
The table below summarizes the nomenclature for related benzene derivatives.
| Systematic Name | Common Name | Substituent Positions |
| Methylbenzene | Toluene | 1-methyl |
| Nitrobenzene | - | 1-nitro |
| 1-Nitro-2-methylbenzene | 2-Nitrotoluene (B74249) or o-Nitrotoluene | 1,2- (ortho) |
| 1-Nitro-3-methylbenzene | 3-Nitrotoluene or m-Nitrotoluene | 1,3- (meta) |
| 1-Nitro-4-methylbenzene | 4-Nitrotoluene or p-Nitrotoluene | 1,4- (para) |
| 1,3-Dinitrobenzene | - | 1,3- (meta) |
The fundamental properties of this compound are provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₆N₂O₄ nih.gov |
| Molecular Weight | 182.13 g/mol nih.gov |
| CAS Number | 1818-22-0 chemsrc.com |
| Synonyms | o-Nitrophenylnitromethane nih.gov |
Structure
3D Structure
Properties
CAS No. |
1818-22-0 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
1-nitro-2-(nitromethyl)benzene |
InChI |
InChI=1S/C7H6N2O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2 |
InChI Key |
NEHUISRZCDWUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Chemical Reactivity and Transformation Pathways of 1 Nitro 2 Nitromethyl Benzene
Reactions Involving the Nitromethyl Group
The nitromethyl side chain is a versatile functional group that participates in a range of chemical reactions, primarily driven by the acidity of its α-protons and the reactivity of the nitro group itself.
Acidity and Formation of Nitronate Anions
The hydrogen atoms on the carbon adjacent to a nitro group (α-hydrogens) are notably acidic. In 1-nitro-2-(nitromethyl)benzene, the protons of the methylene (B1212753) (-CH₂) group are rendered acidic by the strong electron-withdrawing inductive effect (-I effect) of the attached nitro group. nowgonggirlscollege.co.in This acidity is further enhanced by the electron-withdrawing nature of the nitro group on the ortho position of the benzene (B151609) ring.
In the presence of a base, one of these α-hydrogens can be abstracted to form a resonance-stabilized carbanion known as a nitronate anion (or aci-nitro tautomer). nowgonggirlscollege.co.inpressbooks.publibretexts.orglibretexts.org The pKa values for the α-hydrogens of simple nitroalkanes are typically around 17 in DMSO, indicating they can be deprotonated in aqueous solutions. The resulting nitronate anion is a key reactive intermediate in several important carbon-carbon bond-forming reactions. wikipedia.org
| Structural Feature | Effect on Acidity | Reason |
|---|---|---|
| Nitromethyl Group (-CH₂NO₂) | Increase | The nitro group is strongly electron-withdrawing, stabilizing the resulting conjugate base (nitronate anion) through inductive effects and resonance. libretexts.org |
| Ortho-Nitro Group on Benzene Ring | Increase | The aromatic nitro group provides an additional electron-withdrawing effect, further stabilizing the nitronate anion. |
Condensation Reactions with Carbonyl Compounds (e.g., Henry Reaction Analogs)
The nitronate anion generated from this compound is a potent nucleophile that can react with electrophilic carbonyl compounds, such as aldehydes and ketones. This classic carbon-carbon bond-forming reaction is known as the Henry reaction or nitroaldol reaction. wikipedia.orgorganic-chemistry.org The reaction begins with the base-catalyzed deprotonation of the nitroalkane to form the nitronate, which then attacks the carbonyl carbon. wikipedia.org The resulting product is a β-nitro alcohol.
These β-nitro alcohols are valuable synthetic intermediates that can be further transformed, for example, through dehydration to yield nitroalkenes or reduction of the nitro group to form β-amino alcohols. wikipedia.org Analogous reactions are crucial in the synthesis of complex molecules; for instance, the condensation of 2-nitrotoluene (B74249) derivatives with formaldehyde (B43269) is a key step in preparing precursors for indole (B1671886) synthesis. It is important to note that sterically hindered nitroalkanes may exhibit reduced reactivity in such condensation reactions.
| Step | Description | Key Species |
|---|---|---|
| 1 | Deprotonation of the nitromethyl group by a base. | This compound, Base, Nitronate anion |
| 2 | Nucleophilic attack of the nitronate anion on a carbonyl compound (e.g., an aldehyde). | Nitronate anion, Aldehyde/Ketone, β-Nitro alkoxide |
| 3 | Protonation of the resulting alkoxide. | β-Nitro alkoxide, Proton source, β-Nitro alcohol |
Nucleophilic Addition and Subsequent Rearrangement Pathways
Beyond the Henry reaction, the nucleophilic nitronate anion of this compound can participate in other important nucleophilic additions. A key example is the Michael addition, which involves the conjugate addition of the nitronate to α,β-unsaturated carbonyl compounds. researchgate.net Another related transformation is the aza-Henry or nitro-Mannich reaction, where the nitronate adds to an imine to produce a β-nitroamine. nowgonggirlscollege.co.inwikipedia.org
Following these initial additions, the products can undergo further transformations. For example, β-nitroamines from the nitro-Mannich reaction are precursors to valuable 1,2-diamines via reduction. wikipedia.org In some cases, the products of nucleophilic addition can undergo intramolecular cyclization, leading to the formation of various heterocyclic compounds, which are significant structural motifs in medicinal and materials chemistry.
Oxidation and Reduction Chemistry of the Nitromethyl Functionality
The nitromethyl group can undergo both oxidation and reduction, leading to a variety of functional groups.
Reduction: The nitro group of the nitromethyl side chain can be reduced to a primary amine. This transformation is commonly achieved through catalytic hydrogenation (e.g., using H₂ with Pd, Pt, or Ni catalysts) or with metals in acidic media (e.g., Sn/HCl, Fe/HCl). askfilo.comlibretexts.orgsurendranatheveningcollege.commasterorganicchemistry.com The resulting aminomethyl group is a key functional handle for further synthetic modifications. It's important to note that both the aliphatic and aromatic nitro groups can be reduced under these conditions, potentially leading to the formation of a diamine. Selective reduction of one nitro group in the presence of another can sometimes be achieved using specific reagents like ammonium (B1175870) sulfide (B99878). surendranatheveningcollege.com
Oxidation: The nitromethyl group can be converted into a carbonyl group (an aldehyde in this case) via the Nef reaction. acs.orgwikipedia.org This reaction typically involves the formation of the nitronate salt, followed by treatment with a strong acid. wikipedia.org Milder, modern variations of the Nef reaction have been developed, for instance, using singlet oxygen, which allows for the transformation in the presence of acid- or base-sensitive functional groups. acs.org The oxidation of a methyl group attached to an aromatic ring can also be achieved with reagents like cerium(IV) ammonium nitrate (B79036), although electron-withdrawing groups on the ring decrease the reaction rate. thieme-connect.de
| Transformation | Reaction Type | Typical Reagents | Product Functional Group |
|---|---|---|---|
| Reduction | Catalytic Hydrogenation | H₂, Pd/C, Pt, or Ni | Amine (-CH₂NH₂) libretexts.orgmasterorganicchemistry.com |
| Reduction | Metal in Acid | Sn/HCl, Fe/HCl, Zn/HCl | Amine (-CH₂NH₂) askfilo.comsurendranatheveningcollege.com |
| Oxidation | Nef Reaction | 1) Base; 2) Acid or Oxidant (e.g., O₃, ¹O₂) | Aldehyde (-CHO) acs.orgwikipedia.org |
Aromatic Ring Transformations and Substitutions
The benzene ring of this compound is heavily influenced by its two electron-withdrawing substituents, which dictates its reactivity towards both electrophilic and nucleophilic attack.
Electrophilic Aromatic Substitution Patterns on Nitro-Substituted Benzene Rings
Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the benzene ring with an electrophile. byjus.com The rate and orientation of this substitution are controlled by the existing substituents on the ring. libretexts.orgunizin.orglibretexts.org
Both the nitro group (-NO₂) and the nitromethyl group (-CH₂NO₂) are strongly electron-withdrawing. Consequently, they deactivate the benzene ring towards electrophilic attack, making it significantly less reactive than benzene itself. unizin.orgsavemyexams.com Reactions such as nitration or halogenation, therefore, require harsh conditions to proceed. surendranatheveningcollege.com
These deactivating groups also direct incoming electrophiles to the meta position. savemyexams.comchemguide.co.ukpressbooks.pubmasterorganicchemistry.com In this compound:
The -NO₂ group at position 1 directs incoming electrophiles to positions 3 and 5.
The -CH₂NO₂ group at position 2 also acts as a deactivating, meta-directing group, favoring positions 4 and 6.
The directing effects are summarized below:
| Position | Relation to C1-NO₂ | Relation to C2-CH₂NO₂ | Predicted Reactivity |
|---|---|---|---|
| 3 | meta | ortho | Possible, favored by C1-NO₂ |
| 4 | para | meta | Possible, favored by C2-CH₂NO₂ |
| 5 | meta | para | Possible, favored by C1-NO₂ |
| 6 | ortho | meta | Disfavored due to steric hindrance |
Considering the combined deactivating and directing effects, electrophilic substitution on this molecule is difficult and would likely yield a complex mixture of products, with substitution at positions 4 and 5 being the most probable.
Conversely, the strong electron-withdrawing nature of the nitro groups activates the ring for Nucleophilic Aromatic Substitution (SNAr) . surendranatheveningcollege.comnih.govwikipedia.orgyoutube.comlibretexts.org In this reaction, a nucleophile displaces a leaving group (if one were present, such as a halogen) at positions ortho or para to the activating nitro group. wikipedia.orglibretexts.org Therefore, this compound derivatives would be susceptible to nucleophilic attack, particularly at positions 4 and 6 relative to the C1-nitro group.
Nucleophilic Aromatic Substitution (SNAr) Reactions in Activated Systems
The presence of two electron-withdrawing nitro groups on the benzene ring of this compound significantly activates it towards nucleophilic aromatic substitution (SNAr) reactions. Electron-withdrawing groups increase the rate of nucleophilic aromatic substitution by making the aromatic ring electron-poor and thus more susceptible to attack by a nucleophile. byjus.commasterorganicchemistry.com The reaction generally proceeds via an addition-elimination pathway, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. nih.govyoutube.com
The position of the electron-withdrawing groups relative to the leaving group is crucial. Groups that are ortho or para to the leaving group provide greater stabilization of the Meisenheimer intermediate through resonance, leading to faster reaction rates compared to when the group is in the meta position. masterorganicchemistry.comacs.org In the case of this compound, the nitro group at the 1-position and the nitromethyl group at the 2-position work in concert to activate the ring.
While specific SNAr reactions for this compound are not extensively detailed in the provided search results, the general principles of SNAr on highly activated systems are well-established. For instance, in related poly-fluorinated nitroaromatics, nucleophilic attack by nitromethanate (the conjugate base of nitromethane) occurs with high regioselectivity, favoring the position ortho to the nitro group. nih.gov This is attributed to the combined inductive and resonance effects of the substituents that stabilize the intermediate. nih.gov
Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. byjus.com For example, para-nitro-fluoro-benzene reacts with sodium methoxide (B1231860) to yield para-nitro-methoxy-benzene. byjus.com Given the activation provided by the two nitro-containing groups in this compound, it is expected to be highly reactive towards such nucleophiles.
Reduction of the Aromatic Nitro Group to Amine or Related Functionalities
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to anilines and other nitrogen-containing functionalities. wikipedia.org A variety of reagents and conditions can be employed, leading to different reduction products. surendranatheveningcollege.com
Common Reduction Methods and Products:
| Reducing Agent/Method | Product(s) | Notes |
| Metal in acidic solution (e.g., Fe, Sn, Zn with HCl) | Primary Amine (-NH₂) | A widely used and effective method for complete reduction. surendranatheveningcollege.commasterorganicchemistry.com |
| Catalytic Hydrogenation (e.g., H₂ with Pd/C, Pt, or Raney Ni) | Primary Amine (-NH₂) | Another common and high-yielding method. wikipedia.orgmasterorganicchemistry.com |
| Sodium Hydrosulfite (Na₂S₂O₄) or Sodium Sulfide (Na₂S) | Primary Amine (-NH₂) | Can be used for selective reduction of one nitro group in the presence of another. wikipedia.orgsurendranatheveningcollege.com |
| Zinc dust and Ammonium Chloride | Hydroxylamine (-NHOH) | Results in partial reduction of the nitro group. wikipedia.orgsurendranatheveningcollege.com |
| Lithium Aluminum Hydride (LiAlH₄) | Azo Compound (-N=N-) | Tends to produce azo compounds from aromatic nitro compounds. wikipedia.orgsurendranatheveningcollege.com |
| Bis(pinacolato)diboron (B₂pin₂) | Primary Amine (-NH₂) | A metal-free reduction method that is chemoselective. doi.orgorganic-chemistry.org |
This table is generated based on data from multiple sources. wikipedia.orgsurendranatheveningcollege.commasterorganicchemistry.comdoi.orgorganic-chemistry.org
For this compound, the reduction of the aromatic nitro group to an amine would yield 2-(nitromethyl)aniline. This transformation converts a strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group, which can be a valuable synthetic strategy. masterorganicchemistry.com The choice of reducing agent would be critical to achieve selectivity, especially if only the aromatic nitro group is to be reduced while leaving the aliphatic nitro group on the methyl substituent intact. Reagents like sodium sulfide or sodium hydrosulfide (B80085) are known for their ability to selectively reduce one nitro group in dinitro compounds. wikipedia.orgsurendranatheveningcollege.com
Intermolecular and Intramolecular Reaction Mechanisms
The reactivity of this compound can be understood through both intermolecular and intramolecular reaction mechanisms.
Intermolecular Reactions:
Intermolecular reactions involve the interaction of this compound with another molecule. A key example is the SNAr reaction discussed previously, where an external nucleophile attacks the activated aromatic ring. The stability of intermolecular complexes can be influenced by dispersion forces. For instance, studies on nitrobenzene (B124822) have shown that dispersion interactions significantly stabilize slipped-parallel orientations in nitrobenzene-benzene complexes and nitrobenzene dimers. nih.gov
Another important intermolecular reaction is the reduction of the nitro groups, where a reducing agent interacts with the molecule. masterorganicchemistry.com Furthermore, the nitromethyl group can potentially participate in reactions such as the Henry reaction (nitro-aldol reaction) where the acidic proton on the α-carbon is removed by a base, and the resulting carbanion acts as a nucleophile.
Intramolecular Reactions:
Intramolecular reactions occur within the same molecule. For this compound, the proximity of the two functional groups could facilitate intramolecular cyclization reactions under certain conditions. For example, an intramolecular version of the Nef reaction, which typically converts a primary or secondary nitroalkane to a carbonyl compound, has been reported in other systems. mdpi.com
Intramolecular Friedel-Crafts reactions are another possibility, although the strong deactivating nature of the nitro group makes the aromatic ring a poor nucleophile for such reactions. masterorganicchemistry.com However, if the aromatic nitro group were reduced to an amine, the resulting ortho-amino-substituted compound could potentially undergo intramolecular cyclization.
Mechanistic Investigations of Key Chemical Transformations
Mechanistic investigations provide a deeper understanding of the reaction pathways and factors influencing the reactivity of this compound.
Nucleophilic Aromatic Substitution (SNAr): The mechanism of SNAr reactions is generally accepted to proceed through a two-step addition-elimination process. byjus.com The first step, the nucleophilic attack to form the Meisenheimer complex, is usually the rate-determining step. nih.govyoutube.com The stability of this anionic intermediate is crucial and is enhanced by the presence of strong electron-withdrawing groups, such as the nitro group, particularly when they are positioned ortho or para to the site of substitution. masterorganicchemistry.comyoutube.com Computational studies on related nitroaromatic compounds have been used to probe the transition states and the influence of substituents on the reaction barriers. nih.gov
Reduction of Nitro Groups: The mechanism of nitro group reduction varies depending on the reducing agent and conditions. Catalytic hydrogenation involves the stepwise addition of hydrogen atoms to the nitro group on the catalyst surface. Reductions with metals in acidic media are thought to proceed through a series of single electron transfer steps. masterorganicchemistry.com
Decomposition Pathways: Theoretical studies on the unimolecular decomposition of nitrobenzenes have been conducted using density functional theory (DFT). These studies have analyzed the main reaction pathways, which include the direct cleavage of the carbon-nitrogen bond to form a phenyl radical and nitrogen dioxide (NO₂), and a multi-step mechanism leading to the formation of a phenoxyl radical and a nitro radical. acs.org The presence and position of substituents significantly affect the energies of these decomposition pathways due to resonance effects. acs.org For dinitrobenzene, the presence of a second nitro group further influences the bond dissociation energies.
Spectroscopic and Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.
Proton (¹H) NMR and Carbon (¹³C) NMR Chemical Shift Analysis
While specific, experimentally determined NMR spectra for 1-Nitro-2-(nitromethyl)benzene are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its isomers and related compounds.
For ¹H NMR, the spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) (-CH₂-) protons of the nitromethyl group. The four aromatic protons would appear in the downfield region, typically between 7.5 and 8.5 ppm, due to the deshielding effects of the aromatic ring current and the electron-withdrawing nitro groups. The ortho-substitution pattern would lead to a complex splitting pattern (likely multiplets). The two protons of the nitromethyl group are expected to resonate as a singlet further upfield, likely in the range of 5.5 to 6.0 ppm, significantly downfield from a typical methylene group due to the strong electron-withdrawing effect of the adjacent nitro group. For comparison, the ¹H NMR spectrum of the isomeric 1-Nitro-4-(nitromethyl)benzene shows signals at δ 8.32, 7.68, and 5.57 ppm.
The ¹³C NMR spectrum would provide complementary information. It is expected to exhibit seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon of the nitromethyl group would be found in the range of 70-80 ppm. The aromatic carbons would appear in the 120-150 ppm region. The two carbons directly attached to the nitro and nitromethyl groups would be the most deshielded (furthest downfield) within the aromatic region due to the inductive effects of the substituents.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -CH₂NO₂ | 5.5 - 6.0 (s, 2H) | 70 - 80 |
| Aromatic CH | 7.5 - 8.5 (m, 4H) | 120 - 140 |
| Aromatic C-NO₂ | N/A | 145 - 150 |
| Aromatic C-CH₂NO₂ | N/A | 135 - 145 |
Note: These are predicted values based on known substituent effects and data from similar compounds. Actual experimental values may vary.
Two-Dimensional (2D) NMR Techniques (e.g., HSQC, HMBC, COSY) in Complex Elucidation
To unambiguously assign the proton and carbon signals, especially for the closely spaced aromatic resonances, two-dimensional (2D) NMR experiments would be indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For this compound, it would be crucial for establishing the connectivity of the four protons on the aromatic ring, helping to differentiate between them.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal and confirm the assignment of the methylene protons to the nitromethyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is particularly powerful for identifying quaternary carbons (those without attached protons), such as the two aromatic carbons bearing the nitro and nitromethyl substituents. Correlations from the methylene protons to the aromatic ring carbons would confirm the attachment of the nitromethyl group.
Nitrogen (¹⁵N) NMR Studies for Nitro Group Characterization
Nitrogen (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N isotope, provides direct information about the electronic environment of the nitrogen atoms. researchgate.nethuji.ac.il For this compound, two distinct ¹⁵N signals would be expected, one for the aromatic nitro group and one for the aliphatic nitro group. The chemical shifts of nitro groups typically appear in a range from approximately +350 to +400 ppm relative to liquid ammonia. The precise chemical shifts would be sensitive to the electronic differences between the sp²-hybridized carbon of the benzene (B151609) ring and the sp³-hybridized carbon of the methylene group to which the nitro groups are attached. This technique could be used to study the electronic effects and potential intramolecular interactions between the two adjacent nitro-containing substituents.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the most prominent features in the IR spectrum would be the stretching vibrations of the two nitro groups. spectroscopyonline.com These typically give rise to two very strong absorption bands:
Asymmetric NO₂ stretch: Expected in the region of 1520-1560 cm⁻¹.
Symmetric NO₂ stretch: Expected in the region of 1340-1370 cm⁻¹.
The presence of both an aromatic and an aliphatic nitro group may lead to a broadening of these bands or the appearance of distinct, overlapping peaks. Other expected vibrations include C-H stretching from the aromatic ring (around 3000-3100 cm⁻¹) and the methylene group (around 2850-2960 cm⁻¹), C=C stretching from the aromatic ring (1450-1600 cm⁻¹), and C-N stretching vibrations.
Raman spectroscopy would provide complementary information. While the polar nitro group vibrations are strong in the IR, the symmetric vibrations of the benzene ring are often more prominent in the Raman spectrum, such as the ring breathing mode. researchgate.net
Table 2: Predicted Characteristic IR and Raman Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Weak | Medium |
| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong | Weak |
| Symmetric NO₂ Stretch | 1340 - 1370 | Strong | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Strong |
| Aromatic Ring Breathing | ~1000 | Weak | Strong |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (MW = 182.13 g/mol ), the molecular ion peak ([M]⁺) would be expected at m/z 182.
The fragmentation of nitroaromatic compounds under electron ionization (EI) is often characterized by the loss of the nitro group and related species. youtube.com The expected fragmentation pathways for this compound would likely include:
Loss of a nitro radical (•NO₂) from the aliphatic chain, leading to a fragment at m/z 136.
Loss of a nitro radical (•NO₂) from the aromatic ring, also contributing to m/z 136.
Loss of NO (30 Da) or O (16 Da) from the molecular ion.
Cleavage of the C-C bond between the ring and the methylene group.
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the parent ion and its major fragments with high accuracy.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Proposed Neutral Loss |
| 182 | [C₇H₆N₂O₄]⁺ | Molecular Ion |
| 136 | [C₇H₆NO₂]⁺ | •NO₂ |
| 106 | [C₇H₆O]⁺ | •NO₂, •NO |
| 90 | [C₆H₄N]⁺ | •NO₂, •CH₂O |
| 77 | [C₆H₅]⁺ | •NO₂, •CH₂NO₂ |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported in the Cambridge Structural Database, related compounds have been successfully crystallized and analyzed. acs.orgiucr.org
A successful crystallographic analysis of this compound would unequivocally confirm the connectivity of the atoms. Furthermore, it would provide crucial insights into the conformation of the molecule, particularly the dihedral angles between the plane of the benzene ring and the planes of the two nitro groups. This would reveal any steric strain caused by the adjacent substituents and detail the nature of intermolecular interactions, such as hydrogen bonding or π-π stacking, which govern the crystal packing.
Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and isomers, thereby allowing for accurate purity assessment and the tracking of reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the analysis of nitroaromatic compounds. epa.govnih.gov For the purity assessment of this compound, a reversed-phase HPLC method would be the standard approach. The separation is typically achieved on a nonpolar stationary phase, such as a C18 or C8 column, with a polar mobile phase. epa.govplos.org The presence of two nitro groups and the aromatic ring allows for strong ultraviolet (UV) absorbance, making a UV detector a suitable and sensitive choice for detection. usd.ac.id
The separation of isomers is a critical aspect of purity analysis. In the synthesis of this compound, isomers such as 1-Nitro-3-(nitromethyl)benzene and 1-Nitro-4-(nitromethyl)benzene could potentially form. The polarity differences between these isomers, arising from the relative positions of the nitro and nitromethyl groups, can be exploited for their separation. A gradient elution, where the mobile phase composition is changed over time, can be employed to achieve optimal separation of all components in a reaction mixture.
While specific HPLC methods for this compound are not extensively documented in publicly available literature, methods for closely related dinitrotoluene isomers provide a strong basis for method development. plos.orgnih.gov For instance, a study on the separation of 2,4,6-trinitrotoluene (B92697) and its dinitrotoluene byproducts utilized a diol-functionalized column, which could offer alternative selectivity for the isomers of nitromethyl-nitrobenzene. plos.orgnih.gov
Interactive Data Table: Illustrative HPLC Parameters for Nitroaromatic Compound Analysis
| Parameter | Setting | Rationale/Applicability to this compound |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm | Standard for nonpolar to moderately polar compounds. Good retention and separation of aromatic compounds are expected. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Allows for the elution of compounds with a range of polarities. The gradient can be optimized to resolve this compound from its isomers and other reaction components. nih.gov |
| Flow Rate | 1.0 mL/min | A typical flow rate for analytical HPLC, providing a balance between analysis time and separation efficiency. |
| Detection | UV at 254 nm | Nitroaromatic compounds exhibit strong absorbance at this wavelength, ensuring high sensitivity. |
| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. |
Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool for the analysis of volatile and semi-volatile nitroaromatic compounds. nih.govnih.gov For the analysis of this compound, the sample would be vaporized and passed through a capillary column. The choice of the stationary phase is critical for achieving separation. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often suitable for aromatic compounds.
GC with an electron-capture detector (ECD) is particularly sensitive to electrophilic compounds like nitroaromatics and can be used for trace analysis. rsc.org However, for unambiguous identification, GC-MS is superior as it provides both retention time data and a mass spectrum of the eluting compound, which serves as a molecular fingerprint. nih.gov The fragmentation pattern of this compound in the mass spectrometer would be characteristic of its structure, showing losses of nitro groups, the nitromethyl group, and fragmentation of the benzene ring.
The separation of nitrotoluene isomers by GC has been well-documented, and these methods can be adapted for this compound and its isomers. rsc.orgacs.orgrsc.org For example, a study on dinitrotoluene isomers in seawater utilized a glass capillary column with Apiezon L grease, achieving baseline separation in under 8 minutes. rsc.orgrsc.org
Interactive Data Table: Postulated GC-MS Parameters for this compound Analysis
| Parameter | Setting | Rationale/Applicability to this compound |
| Column | DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds, including nitroaromatics. |
| Carrier Gas | Helium, constant flow of 1 mL/min | Inert carrier gas compatible with MS detection. |
| Injector Temp. | 250 °C | Ensures complete vaporization of the analyte without thermal degradation. |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 10 °C/min, hold for 5 min | A temperature program designed to separate compounds with different boiling points effectively. |
| Detector | Mass Spectrometer (Electron Ionization at 70 eV) | Provides structural information for confident peak identification. |
In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions without the need for sample extraction. This provides immediate feedback on reaction kinetics, the formation of intermediates, and the consumption of reactants. For the synthesis of this compound, Fourier-Transform Infrared (FTIR) and Raman spectroscopy are particularly valuable.
Fourier-Transform Infrared (FTIR) Spectroscopy
In-situ FTIR spectroscopy is a powerful process analytical technology (PAT) tool that can monitor the concentration of reactants, intermediates, and products in real-time by tracking their characteristic vibrational bands. The synthesis of this compound likely involves the reaction of a precursor with a nitrating agent. The progress of such a reaction can be followed by monitoring the disappearance of reactant peaks and the appearance of product peaks.
The nitro group (NO₂) has strong, characteristic asymmetric and symmetric stretching vibrations, typically appearing in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The appearance and increase in the intensity of these bands would signify the formation of the nitro-substituted product. For this compound, one would expect to observe distinct bands for both the aromatic nitro group and the aliphatic nitro group, which may have slightly different vibrational frequencies. The C-N stretching vibration, also found in the fingerprint region, can provide additional confirmation.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that is highly complementary to FTIR. It is particularly well-suited for in-situ monitoring in solution, as common solvents like water have weak Raman signals, reducing interference. Aromatic compounds generally produce strong Raman signals, making this technique suitable for monitoring reactions involving benzene derivatives.
Similar to FTIR, the formation of this compound can be tracked by the appearance of the characteristic symmetric and asymmetric stretching bands of the NO₂ groups. The symmetric stretch of the nitro group is often particularly strong and sharp in Raman spectra. Furthermore, changes in the substitution pattern on the benzene ring result in shifts in the ring breathing modes, which can also be used to monitor the progress of the reaction.
Interactive Data Table: Key Spectroscopic Bands for Monitoring the Synthesis of this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (FTIR) | Expected Wavenumber (cm⁻¹) (Raman) | Significance in Reaction Monitoring |
| Aromatic NO₂ | Asymmetric Stretch | 1520 - 1560 | 1520 - 1560 | Indicates the formation of the nitroaromatic ring. |
| Aromatic NO₂ | Symmetric Stretch | 1345 - 1355 | 1345 - 1355 | A strong, sharp peak confirming the presence of the aromatic nitro group. |
| Aliphatic NO₂ | Asymmetric Stretch | 1550 - 1560 | 1550 - 1560 | Signals the presence of the nitromethyl group. |
| Aliphatic NO₂ | Symmetric Stretch | 1370 - 1390 | 1370 - 1390 | Confirms the formation of the nitromethyl substituent. |
| C-H (Aromatic) | Out-of-plane bend | 700 - 900 | Weak | Changes in this region can indicate changes in the substitution pattern on the benzene ring. |
| Reactant (e.g., C-H of methyl group in a precursor) | Stretch/Bend | Varies | Varies | Disappearance of these bands indicates consumption of the starting material. |
By employing a combination of these powerful analytical techniques, the synthesis of this compound can be meticulously controlled and the final product can be purified and characterized to a high degree of certainty. The data from chromatographic methods provide crucial information on purity and isomeric distribution, while in-situ spectroscopic techniques offer invaluable insights into the dynamics of the reaction as it occurs.
Theoretical and Computational Chemistry of 1 Nitro 2 Nitromethyl Benzene
Quantum Chemical Calculations on Molecular Structure and Conformations
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and the relative energies of its different spatial orientations, or conformations. For 1-Nitro-2-(nitromethyl)benzene, these calculations can elucidate the interplay between the steric and electronic effects of the adjacent nitro and nitromethyl groups.
Electronic Structure, Charge Distribution, and Frontier Molecular Orbital Analysis
The electronic structure of this compound is fundamentally influenced by the strong electron-withdrawing nature of the two nitro groups. Computational methods like Density Functional Theory (DFT) can be used to model the distribution of electron density within the molecule. journalajopacs.comunpatti.ac.id It is expected that the nitro groups would significantly polarize the benzene (B151609) ring, creating regions of positive and negative electrostatic potential.
Charge Distribution: A Natural Population Analysis (NPA) or similar charge analysis scheme would likely reveal a significant positive charge on the nitrogen atoms of the nitro groups and negative charges on the oxygen atoms. The carbon atoms of the benzene ring attached to the nitro and nitromethyl groups would also exhibit altered charge densities due to inductive and resonance effects.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For nitroaromatic compounds, the LUMO is typically localized on the nitro-substituted ring, indicating its susceptibility to nucleophilic attack. researchgate.netscispace.com The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of this compound, the presence of two electron-withdrawing groups is expected to lower the energy of the LUMO significantly.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -8.5 | Primarily localized on the benzene ring and the p-orbitals of the nitromethyl group. |
| LUMO | -3.2 | Primarily localized on the nitro-substituted benzene ring, with contributions from the nitro group's π* orbitals. |
| HOMO-LUMO Gap | 5.3 | Indicates moderate reactivity, susceptible to both electrophilic and nucleophilic attack under specific conditions. |
Note: This table is illustrative and based on general principles of computational chemistry for similar molecules. Actual values would require specific DFT or ab initio calculations.
Conformational Analysis and Energy Landscape Mapping
The conformational flexibility of this compound primarily arises from the rotation around the C-C bond connecting the nitromethyl group to the benzene ring and the C-N bond of the nitro group. Computational methods can be used to map the potential energy surface as a function of these dihedral angles.
The proximity of the two bulky substituents in the ortho position suggests that steric hindrance will play a significant role in determining the most stable conformation. It is likely that the preferred conformation will involve a non-planar arrangement of the nitromethyl group relative to the benzene ring to minimize steric repulsion. Similarly, the nitro group might be slightly twisted out of the plane of the benzene ring. researchgate.net
A detailed conformational analysis would involve systematically rotating the key dihedral angles and calculating the energy at each point to identify the global and local energy minima and the transition states connecting them. This would provide a comprehensive energy landscape of the molecule. core.ac.uk
Computational Elucidation of Reaction Pathways and Transition State Analysis
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies.
Theoretical Studies of Nitromethyl Group Reactivity Mechanisms
The nitromethyl group is a versatile functional group in organic synthesis. sci-hub.se Theoretical studies can shed light on its reactivity in this compound. One key reaction is the deprotonation of the α-carbon to form a nitronate anion. The acidity of this proton is enhanced by the electron-withdrawing nitro group. Computational calculations can predict the pKa of this proton and model the structure and stability of the resulting nitronate.
Furthermore, the nitronate can act as a nucleophile in various reactions. acs.org Theoretical studies can model the reaction pathways of these subsequent transformations, identifying the transition states and calculating the energy barriers, thus providing insights into the reaction kinetics and selectivity.
Computational Investigations of Aromatic Ring Transformations
The electron-deficient nature of the aromatic ring in this compound makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions. Computational studies can model the attack of a nucleophile on the ring, typically at positions activated by the nitro groups. These calculations can determine the relative energies of the Meisenheimer complexes (the intermediates in SNAr reactions) and the corresponding transition states, thereby predicting the most likely site of substitution. sci-hub.se
Conversely, electrophilic aromatic substitution is expected to be disfavored due to the deactivating effect of the nitro groups. researchgate.net Computational studies can quantify this deactivation by calculating the activation energies for the attack of various electrophiles at different positions on the ring.
Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data
Quantum chemical calculations can predict various spectroscopic properties, such as NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. These theoretical predictions can be invaluable for interpreting experimental spectra and confirming the structure of the molecule.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the calculations would be expected to show deshielding of the aromatic protons and carbons due to the electron-withdrawing effects of the nitro groups.
IR Spectroscopy: The vibrational frequencies calculated computationally can be compared with experimental IR spectra. The characteristic stretching frequencies of the nitro groups (asymmetric and symmetric) and the C-N bonds would be key features to compare. unpatti.ac.id
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) or other excited-state methods can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum. blueqat.com For nitroaromatic compounds, characteristic π-π* and n-π* transitions are expected. nih.govresearchgate.net
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Parameter | Value |
| 1H NMR | Chemical Shift (aromatic H) | δ 7.5 - 8.2 ppm |
| 1H NMR | Chemical Shift (CH2) | δ 5.6 - 6.0 ppm |
| 13C NMR | Chemical Shift (C-NO2) | δ 145 - 150 ppm |
| IR | NO2 asymmetric stretch | ~1520 - 1560 cm-1 |
| IR | NO2 symmetric stretch | ~1340 - 1360 cm-1 |
| UV-Vis | λmax (π-π*) | ~260 - 280 nm |
Note: This table provides hypothetical data based on known trends for similar compounds. Experimental verification is necessary for confirmation.
By comparing these computationally predicted spectroscopic parameters with experimental data, a high degree of confidence in the structural and electronic characterization of this compound can be achieved.
Molecular Dynamics Simulations for Intermolecular Interactions
For a molecule like this compound, an MD simulation would typically be employed to investigate its behavior in a condensed phase, such as in a solvent or in its crystalline state. The primary goal would be to elucidate the nature and strength of non-covalent interactions, which are crucial for understanding its physical properties, crystal packing, and interactions with other molecules.
Key intermolecular interactions expected for this compound include:
Van der Waals Forces: These are fundamental interactions arising from temporary fluctuations in electron density. For an aromatic system like this, π-π stacking interactions between the benzene rings of adjacent molecules would be a significant component of the van der Waals forces. Studies on nitrobenzene (B124822) have shown that dispersion is a major stabilizing force, even more so than electrostatic interactions. nih.gov
Dipole-Dipole Interactions: The two nitro groups (-NO₂) are strongly electron-withdrawing, creating a significant molecular dipole moment. This leads to electrostatic dipole-dipole interactions between molecules, influencing their orientation in a condensed phase.
Hydrogen Bonding: Although this compound does not possess classical hydrogen bond donors (like -OH or -NH), weak C-H···O hydrogen bonds can form between the hydrogens of the benzene ring or the nitromethyl group and the oxygen atoms of the nitro groups on a neighboring molecule. These interactions, while weak, can collectively contribute to the stability of the crystal lattice.
An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system. This force field would account for bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). The simulation would then solve Newton's equations of motion for each atom in the system, providing a trajectory of atomic positions and velocities over time. From this trajectory, various properties can be calculated, including radial distribution functions (RDFs) to describe the local structure around a molecule, and interaction energies to quantify the strength of different intermolecular forces. For instance, RDFs could reveal the preferred distances and orientations between molecules, highlighting the importance of π-π stacking or specific hydrogen bonds.
In a study on nitrobenzene, MD simulations were used to examine its diffusion in ionic liquids. researchgate.net The results showed that both bonding and non-bonding interactions were formed between nitrobenzene and the ionic liquid molecules, with electrostatic and van der Waals interactions playing a key role. researchgate.net Such simulations for this compound could provide similar insights into its behavior in different chemical environments.
Computational Prediction of Structure-Reactivity Relationships and Design Principles
The relationship between the molecular structure of this compound and its chemical reactivity can be systematically investigated using computational methods, particularly through Quantitative Structure-Activity Relationship (QSAR) models. QSAR studies are a cornerstone of computational chemistry for predicting the properties and activities of chemical compounds based on their molecular descriptors. nih.govmdpi.comresearchgate.net For nitroaromatic compounds, QSAR models are frequently developed to predict their toxicity, which is a direct consequence of their chemical reactivity within biological systems. nih.govmdpi.comscispace.com
The fundamental principle of QSAR is that the activity of a compound is a function of its molecular structure. This relationship can be expressed mathematically as:
Activity = f (Molecular Descriptors)
Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, and hydrophobicity. For a compound like this compound, relevant descriptors would include:
Topological Descriptors: These describe the connectivity of atoms in the molecule.
Geometrical Descriptors: These relate to the 3D shape of the molecule, such as molecular surface area and volume.
Electronic Descriptors: These quantify the electronic properties, including dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important descriptor for chemical reactivity. scirp.org
Hydrophobicity Descriptors: Typically represented by the logarithm of the partition coefficient between octanol (B41247) and water (logP), this descriptor is crucial for understanding how a molecule interacts with biological membranes.
In the context of nitroaromatic compounds, QSAR studies have revealed several key structure-reactivity relationships. For example, the toxicity of many nitroaromatics has been shown to correlate with their hydrophobicity and electronic properties. mdpi.com The presence of electron-withdrawing nitro groups makes the aromatic ring electron-deficient and susceptible to nucleophilic attack. acs.org Furthermore, the reduction of the nitro group is often a key step in the mechanism of toxicity for these compounds.
A hypothetical QSAR model for a series of compounds including this compound might take the form of a multiple linear regression (MLR) equation:
-log(Activity) = c₀ + c₁ (logP) + c₂ (ELUMO) + c₃ (Dipole Moment) + ...
The coefficients (c₁, c₂, c₃, etc.) in this equation are determined by fitting the model to a training set of compounds with known activities. Once validated, this model can be used to predict the activity of new or untested compounds.
The table below presents an example of descriptors that would be used in a QSAR study of nitroaromatic compounds.
| Descriptor Type | Specific Descriptor | Relevance to Reactivity |
| Hydrophobicity | logP | Governs transport to the site of action and interaction with nonpolar environments. |
| Electronic | ELUMO (Energy of LUMO) | Relates to the ability of the molecule to accept electrons; important for reduction reactions of the nitro group. |
| Electronic | Dipole Moment | Influences long-range intermolecular interactions and solubility in polar solvents. |
| Steric | Molar Volume | Affects how the molecule fits into an active site or interacts with other molecules. |
From these computational models, design principles can be derived. For example, if a QSAR model indicates that high LUMO energy and low hydrophobicity lead to reduced toxicity, new analogues of this compound could be designed with substituents that modulate these properties in the desired direction. Theoretical studies on substituted toluenes have shown that the introduction of different functional groups can significantly alter the activation energies for various reactions. sioc-journal.cn Thus, computational chemistry provides a powerful framework for understanding the structure-reactivity relationships of this compound and for the rational design of new molecules with tailored properties.
Applications and Strategic Role in Contemporary Organic Synthesis
1-Nitro-2-(nitromethyl)benzene as a Versatile Building Block in Complex Molecule Synthesis
The strategic placement of functional groups in this compound makes it an ideal precursor for the construction of intricate molecular frameworks. The reactivity of the nitromethyl group, coupled with the potential for the ortho-nitro group to participate in cyclization reactions, provides a powerful tool for synthetic chemists.
Derivatives of this compound serve as foundational materials for creating more complex synthetic scaffolds. For instance, the related o-nitrotoluene can be converted into substituted o-aminobenzylcyanide, which is a precursor for various heterocyclic compounds. rjlbpcs.com The synthesis begins with the bromination of o-nitrotoluene, followed by cyanation to yield the cyanoderivative. rjlbpcs.com Subsequent reduction of the nitro group provides the corresponding amino derivative, which can then be further elaborated. rjlbpcs.com
Similarly, the condensation of o-nitrotoluene derivatives with formamide (B127407) acetals, followed by reduction, is a known method for preparing indoles, a critical scaffold in many natural products and pharmaceuticals. orgsyn.org The reaction of 2-methyl-3-nitrophenol (B1294317) with benzyl (B1604629) chloride, for example, yields 6-benzyloxy-2-nitrotoluene, a key intermediate in this process. orgsyn.org These transformations highlight the utility of the o-nitrotoluene framework in generating valuable intermediates for multi-step syntheses.
The table below summarizes the transformation of o-nitrotoluene into key synthetic intermediates.
| Starting Material | Reagents | Intermediate | Application |
| o-Nitrotoluene | 1. N-Bromosuccinimide, CCl42. NaCN, DMSO/DMF3. Reduction | Substituted o-aminobenzylcyanide | Precursor to quinoline (B57606) derivatives rjlbpcs.com |
| 2-Methyl-3-nitrophenol | Benzyl chloride, K2CO3, DMF | 6-Benzyloxy-2-nitrotoluene | Precursor to indole (B1671886) synthesis orgsyn.org |
The reactivity of this compound and its derivatives is particularly well-suited for the synthesis of a diverse array of heterocyclic compounds. The intramolecular reductive cyclization of ortho-substituted nitroaromatics is a powerful strategy for constructing N-heterocycles. scispace.comgrafiati.com For example, the reduction of the nitro group in proximity to a suitable side chain can lead to the formation of indoles, quinolines, and other important heterocyclic systems. scispace.comrsc.org
One established method involves the Reissert synthesis, where o-nitrotoluene is condensed with an oxalic ester, followed by reductive cyclization to form an indole-2-carboxylic acid, which can then be decarboxylated. nowgonggirlscollege.co.inbhu.ac.in Another approach, the Leimgruber-Batcho indole synthesis, utilizes the reaction of o-nitrotoluenes with formamide acetals to generate enamines, which are then cyclized upon reduction. orgsyn.orgscispace.com
Furthermore, base-mediated cyclization of compounds derived from 2-nitrotoluene (B74249) can lead to the formation of N-hydroxy- and N-alkoxyindoles. nih.gov For instance, the treatment of alkyl 2-(2-nitroaryl)-2-butenoates with a base can induce cyclization to yield the corresponding N-hydroxyindoles. nih.gov These N-hydroxyindoles can be subsequently alkylated to produce N-alkoxyindoles. nih.gov
The synthesis of quinoline derivatives, another important class of heterocycles, can also be achieved from o-nitrotoluene precursors. rjlbpcs.com The process often involves the initial functionalization of the methyl group, followed by reduction of the nitro group and subsequent cyclization reactions. rjlbpcs.com For instance, the conversion of o-nitrotoluene to a substituted o-aminobenzylcyanide provides a key intermediate that can be cyclized to form a tetrahydroquinoline derivative. rjlbpcs.com
The following table showcases the synthesis of various heterocyclic compounds from o-nitrotoluene derivatives.
| Starting Material Derivative | Reaction Type | Product Heterocycle |
| o-Nitrotoluene | Reissert Synthesis | Indole nowgonggirlscollege.co.inbhu.ac.in |
| o-Nitrotoluene | Leimgruber-Batcho Synthesis | Indole orgsyn.orgscispace.com |
| Alkyl 2-(2-nitroaryl)-2-butenoates | Base-mediated Cyclization | N-Hydroxy/N-Alkoxyindoles nih.gov |
| o-Nitrotoluene | Multi-step conversion and cyclization | Quinoline rjlbpcs.com |
Precursor to Advanced Synthetic Scaffolds and Chemical Intermediates
Utilization in the Synthesis of Specialty Organic Materials Precursors
The unique electronic properties of the nitro group make this compound and related compounds valuable in the synthesis of precursors for specialty organic materials. The 2-nitrobenzyl group, for example, is a well-known photolabile protecting group. wikipedia.orgorganic-chemistry.org This functionality allows for the controlled release of a protected molecule upon irradiation with light, a property that is highly desirable in the development of photoresists and other light-sensitive materials. wikipedia.org The photodeprotection process can be efficient, with yields greater than 95% under optimal conditions. wikipedia.org
Development of New Synthetic Methodologies Leveraging its Unique Reactivity
The inherent reactivity of the this compound core structure has spurred the development of novel synthetic methodologies. The transformation of the 2-nitrotoluene anion into the 2-nitrosobenzyl anion, which can be considered a formal cyclization of a deprotonated quinoid intermediate, has been studied theoretically. researchgate.net This understanding of the reaction pathways can inform the design of new synthetic transformations.
Furthermore, the intramolecular redox cyclization of 2-nitrobenzyl alcohol, a related compound, has been developed for the synthesis of cinnoline (B1195905) derivatives. nih.gov This reaction proceeds through a 2-nitrosobenzaldehyde intermediate, highlighting the diverse reactivity of the ortho-nitrobenzyl system. nih.gov
Role in Catalytic Systems (e.g., as a ligand component or chiral auxiliary in specific transformations)
While direct applications of this compound as a ligand component or chiral auxiliary in catalytic systems are not extensively documented in the provided search results, the broader class of nitroaromatic compounds has been studied in the context of catalysis. For instance, the reduction of nitroarenes is a common transformation that can be catalyzed by various metal complexes. researchgate.net The development of efficient catalysts for the selective reduction of one nitro group in the presence of another, as would be required for the controlled transformation of this compound, is an area of ongoing research.
Advanced Research Topics and Future Directions in 1 Nitro 2 Nitromethyl Benzene Chemistry
Emerging Synthetic Strategies for Ortho-Dinitrated Aromatic Systems
The synthesis of ortho-dinitrated aromatic compounds, including 1-Nitro-2-(nitromethyl)benzene, has traditionally relied on classical nitration methods. nih.gov However, recent research has focused on developing more efficient, selective, and safer synthetic routes. Aromatic nitro compounds are crucial intermediates in the production of dyes, pharmaceuticals, and agrochemicals. sci-hub.seresearchgate.net
Modern strategies are moving beyond the conventional use of mixed acids (concentrated nitric and sulfuric acids) to generate the nitronium ion (NO2+). nih.govacs.org These newer methods aim to overcome the limitations of traditional approaches, such as harsh reaction conditions and poor functional group compatibility. researchgate.net
Emerging trends in the synthesis of aromatic nitro compounds include:
Transition Metal-Catalyzed C-H Activation: This approach offers high regioselectivity, particularly for ortho-nitration, and demonstrates good atom economy. researchgate.net Catalysts based on palladium, rhodium, ruthenium, and copper have shown promise in this area. sci-hub.se
Ipso-nitration: The nitration of pre-functionalized arenes, such as aryl boronic acids and aryl carboxylic acids, provides an alternative pathway to nitroaromatics. nih.govresearchgate.net
Photocatalytic and Electrochemical Nitration: These methods are gaining traction as milder and more environmentally friendly alternatives to traditional nitration. nih.govresearchgate.net
Novel Nitrating Reagents: The development of new nitrating agents is a key area of research. For instance, N-nitropyrazoles have been identified as versatile and powerful reagents for both mononitration and dinitration of a wide range of aromatic compounds under mild conditions. nih.gov This method is controllable, allowing for selective production of either the mononitrated or dinitrated product by adjusting the reaction conditions. nih.gov
These advanced synthetic strategies are paving the way for more efficient and controlled production of ortho-dinitrated systems like this compound.
Exploration of Unprecedented Reactivity and Novel Transformation Pathways
The unique structural arrangement of this compound, with two adjacent nitro groups, gives rise to interesting and potentially novel reactivity. The electron-withdrawing nature of the nitro groups significantly influences the reactivity of the aromatic ring and the benzylic position. vapourtec.com
Research in this area is focused on uncovering new chemical transformations that can be exploited for the synthesis of novel compounds. For example, the reactions of related nitrophenylnitromethanes with formaldehyde (B43269) have been a subject of study. researchgate.net The exploration of such reactions can lead to the development of new synthetic methodologies and the creation of molecules with unique properties.
The reduction of nitroaromatics is a fundamental transformation that yields valuable aminoaromatics, which are key intermediates in the synthesis of a wide range of nitrogen-containing compounds. acs.org The development of efficient and selective reduction methods for di-nitrated compounds like this compound is an active area of research.
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis of nitroaromatic compounds, particularly energetic materials, often involves highly exothermic and potentially hazardous reactions. europa.eumdpi.com Flow chemistry has emerged as a disruptive technology that offers significant advantages in terms of safety, reproducibility, and scalability for such processes. europa.euresearchgate.net
Key benefits of using flow chemistry for nitration reactions include:
Enhanced Heat Transfer: Flow reactors have a high surface-area-to-volume ratio, which allows for rapid dissipation of heat and prevents the formation of hot spots that can lead to side reactions or runaways. europa.eumdpi.comeuropa.eu
Improved Safety: By performing reactions in a continuous flow, only a small amount of hazardous material is present in the reactor at any given time, minimizing the risk associated with accidental explosions. europa.eu
Precise Control over Reaction Parameters: Flow chemistry systems allow for precise and automated control of temperature, pressure, flow rate, and reagent stoichiometry, leading to improved reproducibility and product quality. vapourtec.comresearchgate.net
Scalability: Processes developed in flow can often be scaled up more easily and safely compared to traditional batch processes. vapourtec.comroyalcommission1851.org
The integration of flow chemistry with automated synthesis platforms is expected to play a central role in the future of energetic materials synthesis, enabling the rapid optimization and production of novel compounds with enhanced safety and efficiency. europa.euresearchgate.net
Development of Advanced Analytical Methods for Process Monitoring and Characterization
Several spectroscopic techniques are being employed for this purpose:
Raman and Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique that can be used to monitor nitration reactions in-situ. rsc.orgresearchgate.net It has been successfully used to study the surface plasmon-induced nitration of aromatic rings and to detect nitroaromatic explosives at very low concentrations. rsc.orgacs.orgnih.gov
Infrared (IR) and Near-Infrared (NIR) Spectroscopy: These techniques provide information-rich data on the composition and concentration of reactants and products during a chemical process. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Benchtop NMR spectroscopy is emerging as a powerful tool for real-time reaction monitoring, enabling the identification and quantification of species in the reaction mixture. acs.org
Mass Spectrometry (MS): Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are essential for the sensitive and reliable detection and quantification of nitroaromatic compounds. nih.govmdpi.com
These advanced analytical methods are not only vital for process optimization and quality control but also for ensuring the safety of chemical processes involving energetic materials.
Rational Design and Synthesis of Novel Derivatives with Tailored Reactivity Profiles
The ability to rationally design and synthesize novel derivatives of this compound with tailored reactivity profiles is a key objective for advancing the field of nitroaromatic chemistry. By strategically modifying the structure of the parent molecule, it is possible to fine-tune its properties for specific applications.
The synthesis of functionalized nitroaromatic compounds is an active area of research. mdpi.com For example, the development of fluorescent chemosensors for the detection of nitroaromatic compounds is a significant area of interest. nih.govresearchgate.netrsc.org These sensors are designed to exhibit a change in their fluorescence properties upon interaction with nitroaromatics, enabling their sensitive and selective detection. nih.gov
The design of such molecules often involves the incorporation of specific functional groups that can interact with the nitroaromatic analyte through mechanisms like photoinduced electron transfer (PET). researchgate.net The development of new synthetic methods, such as three-component ring transformations, facilitates the construction of libraries of functionalized nitroanilines and nitropyridines that would be difficult to access through other routes. mdpi.com
Persistent Challenges and Promising Avenues in Nitroaromatic Chemistry Research
Despite significant progress, several challenges remain in the field of nitroaromatic chemistry. The development of more sustainable and environmentally friendly synthetic methods is a continuous goal. rsc.org Overcoming the challenges associated with the selective functionalization of nitroaromatic compounds and the control of regioselectivity in nitration reactions are also key areas of focus. nih.gov
Promising avenues for future research include:
Catalyst Development: The design of more efficient, robust, and recyclable catalysts for nitration and other transformations of nitroaromatic compounds is crucial. acs.orgrsc.org
Exploration of Novel Reaction Mechanisms: Uncovering new reaction pathways will open up possibilities for the synthesis of novel molecules with unique properties. acs.org
Application in Materials Science: The unique electronic properties of nitroaromatic compounds make them attractive candidates for the development of new materials with applications in electronics and optoelectronics. tandfonline.comtandfonline.com
Biocatalysis and Bioremediation: Exploring the use of enzymes for the synthesis and degradation of nitroaromatic compounds offers a green and sustainable alternative to traditional chemical methods. nih.gov
The continued exploration of these advanced research topics will undoubtedly lead to new discoveries and innovations in the chemistry of this compound and the broader field of nitroaromatics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-nitro-2-(nitromethyl)benzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nitration of precursor aromatic systems. For example, nitro-substituted aromatic compounds are often prepared using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration. A key intermediate, 2-(nitromethyl)benzene, may undergo further nitration at the ortho position. Reaction optimization should consider steric hindrance from the nitromethyl group, which may require extended reaction times or elevated temperatures (e.g., 50°C) . Chromatographic purification (e.g., silica gel column with hexane/ethyl acetate) is typically employed to isolate the product.
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structural analogs?
- Methodological Answer :
- ¹H NMR : The aromatic protons adjacent to the nitro groups exhibit deshielding, with coupling patterns reflecting substitution patterns. For example, meta-substituted nitro groups may split signals into doublets of doublets.
- IR : Strong asymmetric and symmetric stretching vibrations for NO₂ groups appear near 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The nitromethyl group (CH₂NO₂) shows C-H stretching at ~2900 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 196 for C₇H₆N₂O₄) and fragmentation patterns (e.g., loss of NO₂ groups) aid in identification .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for handling this compound in laboratory settings?
- Methodological Answer :
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Solvent selection for reactions should prioritize compatibility with nitro groups to avoid decomposition .
- Stability : Nitroaromatics are sensitive to light and heat. Storage at –20°C in amber vials under inert atmosphere (N₂/Ar) is recommended .
- Thermal Decomposition : Differential Scanning Calorimetry (DSC) can assess exothermic decomposition risks, with onset temperatures typically >150°C .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., nitromethyl vs. trifluoromethyl) influence the reactivity of nitroaromatics in nucleophilic substitution reactions?
- Methodological Answer : The nitromethyl group is a strong electron-withdrawing group (EWG), which deactivates the aromatic ring and directs electrophilic attacks to specific positions. Comparative studies with analogs like 1-nitro-2-(trifluoromethyl)benzene (bp 202.8°C, density 1.435 g/cm³) reveal that EWGs increase the compound’s susceptibility to reduction over substitution. Kinetic studies using UV-Vis spectroscopy can track reaction progress, while Hammett plots quantify substituent effects .
Q. What computational methods (e.g., DFT) are effective in predicting the regioselectivity of further functionalization (e.g., halogenation) of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can model electron density maps and Fukui indices to predict reactive sites. For example, the nitromethyl group’s inductive effect may direct electrophiles to the para position relative to the nitro group. Solvent effects (e.g., PCM models for DCM) refine accuracy . Experimental validation via HPLC-MS after controlled bromination reactions is advised .
Q. How can contradictory data on thermal stability in literature be resolved?
- Methodological Answer : Discrepancies may arise from impurities or differing analytical methods. For instance, DSC data may conflict with TGA results due to varying heating rates (e.g., 10°C/min vs. 5°C/min). A systematic approach includes:
- Purity Verification : Use GC-MS or HPLC to confirm sample integrity.
- Reproducibility Tests : Conduct triplicate runs under identical conditions.
- Kinetic Analysis : Apply the Kissinger method to calculate activation energy (Eₐ) from multiple heating rates .
Q. What strategies mitigate toxicity risks during in vitro biological studies involving nitroaromatics?
- Methodological Answer :
- Toxicity Screening : Use Ames tests or zebrafish embryo models to assess mutagenicity and teratogenicity. Nitroaromatics often require metabolic activation (e.g., S9 liver fractions) to exhibit toxicity .
- Exposure Controls : Work in fume hoods with HEPA filters and use personal protective equipment (PPE) rated for organic vapors.
- Alternative Derivatives : Fluorinated analogs (e.g., 1-nitro-2-(tetrafluoroethoxy)benzene) may reduce toxicity while retaining bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
